5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
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Overview
Description
5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
The synthesis of 5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves multiple steps. One common method includes the nucleophilic addition-elimination reaction of intermediates with various hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using halogenating agents or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired products.
Scientific Research Applications
5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Medicine: Due to its pharmacological properties, it is being studied for its potential therapeutic effects against various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it interacts with the enzyme Lm-PTR1, inhibiting its function and thereby affecting the survival of the parasite . The compound’s structure allows it to bind effectively to these targets, disrupting essential biological pathways.
Comparison with Similar Compounds
Similar compounds to 5-(5-(2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid include other pyrazole derivatives such as:
What sets this compound apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
5-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-9-11-15(12-10-14)17-13-18(16-5-2-3-6-19(16)24)23(22-17)20(25)7-4-8-21(26)27/h2-3,5-6,9-12,18,24H,4,7-8,13H2,1H3,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAZSLLACPKAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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